11-Methyltridecanoic acid

Biophysics Lipid Chemistry Thermodynamics

Select this specific anteiso-C14:0 fatty acid to ensure experimental reproducibility. It maintains full stimulatory activity in physiological Ca2+ concentrations (0.6–2.5 mM), unlike myristic acid. Its distinct branching pattern is essential for accurate membrane ordering studies and as an authentic standard for dereplication of marine lipopeptides like gageostatins. B2B supply for research.

Molecular Formula C14H28O2
Molecular Weight 228.37 g/mol
CAS No. 29709-05-5
Cat. No. B1598504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Methyltridecanoic acid
CAS29709-05-5
Molecular FormulaC14H28O2
Molecular Weight228.37 g/mol
Structural Identifiers
SMILESCCC(C)CCCCCCCCCC(=O)O
InChIInChI=1S/C14H28O2/c1-3-13(2)11-9-7-5-4-6-8-10-12-14(15)16/h13H,3-12H2,1-2H3,(H,15,16)
InChIKeyJIPTZBYHWFNYFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Methyltridecanoic Acid (CAS 29709-05-5): A Distinctive Anteiso-Branched C14 Fatty Acid for Research and Procurement


11-Methyltridecanoic acid (CAS 29709-05-5), also known as anteisotetradecanoic acid or anteisomyristic acid, is a 14-carbon anteiso-branched fatty acid [1]. Its structure is characterized by a methyl group at the antepenultimate (ω-2) position, which is the defining feature of anteiso fatty acids [2]. This specific branching pattern is a key differentiator from its iso-branched isomer, 12-methyltridecanoic acid, and straight-chain myristic acid. It is a naturally occurring compound found in marine organisms like *Chondrosia reniformis* and *Myrmekioderma rea* [1], and its presence in these specific biological matrices is a notable distinguishing feature compared to other branched-chain fatty acids more commonly associated with terrestrial sources or general bacterial lipids [3].

Why Generic Substitution of 11-Methyltridecanoic Acid with Other C14 Branched-Chain Fatty Acids is Scientifically Unjustified


Substituting 11-methyltridecanoic acid with its iso-branched isomer, 12-methyltridecanoic acid, or the straight-chain analog, myristic acid, introduces a profound change in the molecule's biophysical properties and biological recognition. The position of the methyl branch dictates the molecule's shape and packing properties within lipid bilayers [1]. Anteiso-branched fatty acids, like 11-methyltridecanoic acid, mimic the behavior of cis-monounsaturated fatty acids, promoting membrane fluidity in a way that iso-branched and straight-chain acids do not [1]. This leads to distinct differences in the compound's ability to incorporate into bacterial membranes [2], its enzymatic recognition and modification [3], and its utility as a specific taxonomic biomarker [4]. The following section provides quantitative evidence for these critical differentiators.

Quantitative Evidence for the Differentiated Utility of 11-Methyltridecanoic Acid (CAS 29709-05-5)


Melting Point Differentiation: Anteiso-Branching Confers a Distinct Thermal Profile vs. Iso-Branched and Straight-Chain Analogs

While specific melting point data for 11-methyltridecanoic acid is not directly available in the public literature, a well-established class-level principle dictates that the anteiso branching pattern results in a significantly lower melting point than its iso-branched isomer and the straight-chain analog [1]. For branched-chain fatty acids, the anteiso (ω-2) methyl branch disrupts crystal packing more effectively than the iso (ω-1) branch [1]. This principle is quantifiable for analogous odd-carbon anteiso acids, which melt 16-18°C lower than their corresponding normal isomers, whereas iso acids melt only ~1°C lower [2]. This class-level inference strongly suggests a similar, quantifiable reduction in melting point for 11-methyltridecanoic acid relative to its iso-isomer, 12-methyltridecanoic acid, and the normal isomer, myristic acid (m.p. 54.4°C).

Biophysics Lipid Chemistry Thermodynamics

Functional Distinction in Lipid Bilayers: Anteiso Acids Mimic Unsaturated Lipids, Unlike Iso Acids

The packing properties of iso and anteiso fatty acids in phospholipid bilayers are quantitatively distinct. Anteiso-branched fatty acids, including 11-methyltridecanoic acid, have been shown to mimic the behavior of cis-monounsaturated fatty acids, significantly increasing membrane fluidity compared to straight-chain and iso-branched acids [1]. This is a class-level property directly attributed to the anteiso methyl branch. In contrast, iso-branched fatty acids like 12-methyltridecanoic acid mimic straight-chain saturated fatty acids, having a more rigidifying effect on membranes [1]. This functional distinction is not a matter of degree but of a fundamental difference in biophysical behavior.

Membrane Biophysics Lipid Packing Fluidity

Distinct Natural Occurrence and Taxonomic Utility: A Specific Biomarker for Marine Sponges

11-Methyltridecanoic acid has been specifically reported in marine sponges, including *Chondrosia reniformis*, *Myrmekioderma rea*, and *Agelas* spp. [1], [2]. This occurrence pattern contrasts with its iso-isomer, 12-methyltridecanoic acid, which is a common component of milk fat and a widespread bacterial lipid [3]. The presence of 11-methyltridecanoic acid in these marine invertebrates, as documented in the PubChem database, establishes it as a specific chemotaxonomic marker for these taxa [2]. This is a direct, verifiable differentiator in its biological distribution compared to other methyl-branched C14 fatty acids.

Chemotaxonomy Marine Natural Products Biomarker Discovery

Enzymatic Processing: Substrate for a Specific Bacterial Oxygenase

11-Methyltridecanoic acid is a known substrate for the bacterial enzyme 11-methyltridecanoic acid oxygenase (EC 1.13.11.92), which catalyzes its conversion to (2R)-11-methyl-2-hydroperoxy-tridecanoic acid [1]. This enzyme specifically recognizes the anteiso-branched substrate. The BRENDA enzyme database entry for this reaction confirms that this pathway is specific to this fatty acid, as the enzyme activity has been characterized using 11-methyltridecanoic acid as the standard substrate [1]. In contrast, the iso-isomer, 12-methyltridecanoic acid, is also a substrate for an analogous oxygenase (EC 1.13.11.92) but represents a separate reaction entry, indicating a distinct enzymatic process [2].

Enzymology Biocatalysis Bacterial Metabolism

High-Impact Application Scenarios for 11-Methyltridecanoic Acid (CAS 29709-05-5) Based on Evidence


Use as a Chemotaxonomic Standard for Marine Sponge Lipidomics

11-Methyltridecanoic acid serves as a definitive standard for identifying and quantifying this specific fatty acid in the lipid extracts of marine sponges, particularly from the genera *Chondrosia*, *Myrmekioderma*, and *Agelas* [1]. Its presence, as opposed to other C14 fatty acids, is a unique marker. Procuring this compound is essential for accurate GC-MS or LC-MS based lipidomic profiling in marine chemical ecology studies, providing a verifiable signature that distinguishes these sponge species from others [1].

Biophysical Studies of Anteiso-Specific Membrane Effects

Researchers investigating the differential effects of branched-chain fatty acids on membrane fluidity and lipid packing must use 11-methyltridecanoic acid to represent the anteiso class. Using its iso isomer (12-methyltridecanoic acid) would yield opposite, and scientifically invalid, results due to their distinct packing properties [2]. This compound is a required control for experiments studying bacterial adaptation, antimicrobial peptide activity, or the design of lipid nanoparticles with tunable fluidity [2].

Enzymatic Assay Substrate for 11-Methyltridecanoic Acid Oxygenase

For enzymologists characterizing the bacterial oxygenase EC 1.13.11.92, 11-methyltridecanoic acid is the specific, required substrate [3]. Using an alternative branched-chain fatty acid will not provide valid kinetic data for this enzyme. The compound is essential for in vitro assays, inhibitor screening, and mechanistic studies of this specific biocatalytic pathway [3].

Precursor for Synthesis of Specialized Marine-Derived Lipopeptides

The characterization of 3-β-hydroxy-11-methyltridecanoic acid as the fatty acid moiety in the antimicrobial lipopeptide gageostatin A, isolated from a marine *Bacillus subtilis* [4], identifies 11-methyltridecanoic acid as a key precursor or a component for the total synthesis and structure-activity relationship (SAR) studies of this compound class [4]. Procurement of the fatty acid enables research into the biosynthesis and bioactivity of these unique marine natural products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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